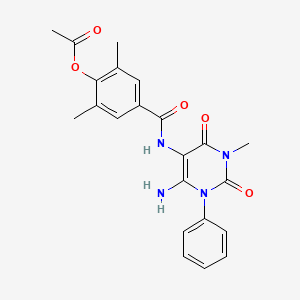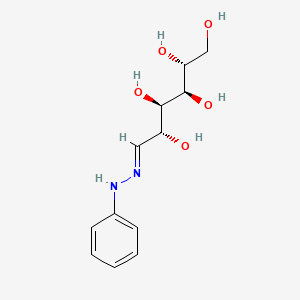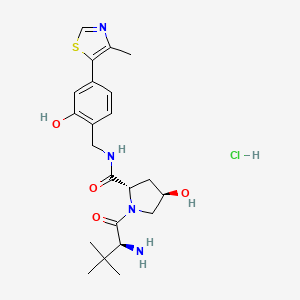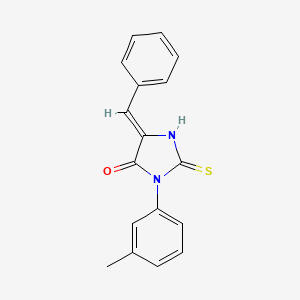
tert-Butyl (S)-6-(aminomethyl)-1,4-oxazepane-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (S)-6-(aminomethyl)-1,4-oxazepane-4-carboxylate: is a synthetic organic compound belonging to the class of oxazepanes It features a tert-butyl ester group, an aminomethyl substituent, and a 1,4-oxazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-6-(aminomethyl)-1,4-oxazepane-4-carboxylate typically involves the following steps:
Formation of the 1,4-oxazepane ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino alcohols and diesters.
Introduction of the tert-butyl ester group: This step often involves esterification reactions using tert-butyl alcohol and suitable carboxylic acid derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can convert the oxazepane ring to more saturated derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Imines, oximes.
Reduction: Saturated oxazepane derivatives.
Substitution: Various substituted oxazepanes depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, tert-Butyl (S)-6-(aminomethyl)-1,4-oxazepane-4-carboxylate can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate.
Biology and Medicine
In medicinal chemistry, this compound may be explored for its potential as a pharmacophore. The oxazepane ring is a common motif in drug design due to its ability to mimic natural substrates and its favorable pharmacokinetic properties.
Industry
In the chemical industry, this compound can be used in the production of specialty chemicals and advanced materials. Its unique structure allows for the development of novel polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl (S)-6-(aminomethyl)-1,4-oxazepane-4-carboxylate would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting or modulating their activity. The aminomethyl group may form hydrogen bonds or ionic interactions with biological targets, while the oxazepane ring could provide structural stability and specificity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate
- tert-Butyl 4-amino-1-piperidinecarboxylate
Uniqueness
Compared to similar compounds, tert-Butyl (S)-6-(aminomethyl)-1,4-oxazepane-4-carboxylate features a seven-membered oxazepane ring, which can impart different steric and electronic properties. This can influence its reactivity and interactions with biological targets, potentially offering advantages in terms of selectivity and potency.
Properties
Molecular Formula |
C11H22N2O3 |
|---|---|
Molecular Weight |
230.30 g/mol |
IUPAC Name |
tert-butyl (6S)-6-(aminomethyl)-1,4-oxazepane-4-carboxylate |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-4-5-15-8-9(6-12)7-13/h9H,4-8,12H2,1-3H3/t9-/m0/s1 |
InChI Key |
CRSZXGHDSAVXGB-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCOC[C@H](C1)CN |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC(C1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 9-methylene-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B12942516.png)





![Acetamide, N-[[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]methyl]-](/img/structure/B12942547.png)

![12-hydroxy-1,10-bis(2,3,4,5,6-pentafluorophenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12942555.png)

![8-Methoxy-2-oxo-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzo[e][1,4]diazepin-9-yl dihydrogen phosphate](/img/structure/B12942573.png)
![Sodium 4-(7-carboxy-2-(2-(3-(2-(7-carboxy-1,1-dimethyl-3-(4-sulfonatobutyl)-1H-benzo[e]indol-2(3H)-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)butane-1-sulfonate](/img/structure/B12942584.png)
![2-Cyano-N-[2-(1H-imidazol-5-yl)ethyl]acetamide](/img/structure/B12942588.png)

